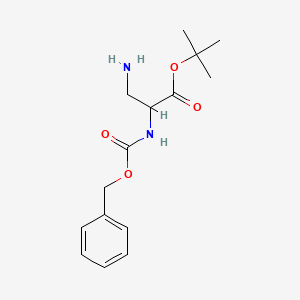
(s)-3-amino-2-cbz-amino-propionic acid tert-butyl ester
Overview
Description
(s)-3-amino-2-cbz-amino-propionic acid tert-butyl ester is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an amino group, a carboxybenzyl (Cbz) protected amino group, and a tert-butyl ester group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-amino-2-cbz-amino-propionic acid tert-butyl ester typically involves the protection of the amino groups and the esterification of the carboxylic acid group. One common method includes the following steps:
Protection of the Amino Group: The amino group is protected using the carboxybenzyl (Cbz) group. This is achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of protecting groups like Cbz and tert-butyl esters is common in peptide synthesis, allowing for the selective deprotection and coupling of amino acids.
Chemical Reactions Analysis
Types of Reactions
(s)-3-amino-2-cbz-amino-propionic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The Cbz group can be removed by catalytic hydrogenation using palladium on carbon (Pd-C) as a catalyst.
Substitution: The tert-butyl ester group can be substituted with other ester groups or converted to the free carboxylic acid by hydrolysis.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation with Pd-C in the presence of hydrogen gas.
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Free amino group after removal of the Cbz group.
Substitution: Free carboxylic acid after hydrolysis of the tert-butyl ester.
Scientific Research Applications
(s)-3-amino-2-cbz-amino-propionic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Serves as a building block for the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Employed in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (s)-3-amino-2-cbz-amino-propionic acid tert-butyl ester involves its role as a protected amino acid derivative. The Cbz group protects the amino group from unwanted reactions during synthesis, while the tert-butyl ester protects the carboxylic acid group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise construction of peptides and other complex molecules. The molecular targets and pathways involved depend on the specific application and the final product being synthesized.
Comparison with Similar Compounds
Similar Compounds
N-Boc-amino acids: These compounds use the tert-butoxycarbonyl (Boc) group for amino protection.
Fmoc-amino acids: These compounds use the 9-fluorenylmethyloxycarbonyl (Fmoc) group for amino protection.
Cbz-amino acids: Similar to (s)-3-amino-2-cbz-amino-propionic acid tert-butyl ester but without the tert-butyl ester group.
Uniqueness
This compound is unique due to the combination of Cbz and tert-butyl ester protecting groups. This dual protection allows for greater flexibility and selectivity in synthetic applications, making it a valuable compound in peptide synthesis and other complex organic syntheses.
Properties
Molecular Formula |
C15H22N2O4 |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
tert-butyl 3-amino-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-13(18)12(9-16)17-14(19)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10,16H2,1-3H3,(H,17,19) |
InChI Key |
GUTOOFAUODQZRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CN)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














